molecular formula C17H20N2O2S B2881515 N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide CAS No. 1384803-23-9

N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide

Cat. No. B2881515
CAS RN: 1384803-23-9
M. Wt: 316.42
InChI Key: QZZZZDWQKYXNQK-UHFFFAOYSA-N
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Description

N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide, also known as CTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CTB is a synthetic compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide involves its ability to bind to ganglioside GM1, a glycosphingolipid that is present in lipid rafts on the cell membrane. This compound binds to GM1 with high affinity, leading to the formation of this compound-GM1 complexes. These complexes are internalized by the cell through endocytosis, leading to the accumulation of this compound in endosomes. This compound has been shown to affect the function of various proteins, including ion channels and receptors, by altering the lipid composition of the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the permeability of the blood-brain barrier, leading to increased delivery of drugs to the brain. This compound has been shown to affect the function of ion channels and receptors, leading to changes in cellular signaling. This compound has been shown to affect the localization and trafficking of proteins, leading to changes in protein function.

Advantages and Limitations for Lab Experiments

N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has several advantages for lab experiments. This compound is a highly specific probe that can be used to study the localization and trafficking of proteins in cells. This compound has a high affinity for GM1, making it an ideal tool for studying the role of lipid rafts in cell signaling. However, this compound has some limitations for lab experiments. This compound is a synthetic compound that may not accurately reflect the behavior of natural compounds. This compound may also have off-target effects that could affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide. This compound could be used to study the role of lipid rafts in the regulation of ion channels and receptors. This compound could also be used to study the mechanism of action of various toxins and drugs that affect cellular signaling. This compound could be used in drug delivery systems to increase the delivery of drugs to the brain. Further studies are needed to optimize the synthesis of this compound and to investigate its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. This compound has been used as a useful tool in the study of biological systems, and its potential applications in various fields have yet to be fully explored. Further studies are needed to optimize the synthesis of this compound and to investigate its potential applications in various fields.

Synthesis Methods

The synthesis of N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been achieved using different methods. One of the most common methods involves the reaction of 3-cyanothiolan-3-ol with 3-(bromomethyl)phenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-methylbut-2-en-1-ol. Another method involves the reaction of 3-cyanothiolan-3-ol with 3-(bromomethyl)phenol in the presence of a base, followed by the reaction of the resulting intermediate with 3-methylbut-2-en-1-amine. These methods have been optimized to achieve high yields of this compound.

Scientific Research Applications

N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide has been used in various scientific research applications due to its potential as a useful tool in the study of biological systems. This compound has been used as a fluorescent probe to study the localization and trafficking of proteins in cells. It has also been used to study the role of lipid rafts in cell signaling and the regulation of ion channels. This compound has been used to study the mechanism of action of various drugs and toxins, including botulinum neurotoxin, tetanus neurotoxin, and cholera toxin.

properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(3-methylbut-2-enoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-13(2)6-8-21-15-5-3-4-14(10-15)16(20)19-17(11-18)7-9-22-12-17/h3-6,10H,7-9,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZZDWQKYXNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=CC(=C1)C(=O)NC2(CCSC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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